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Compound of Interest

Compound Name:
3(2H)-Pyridazinone, 6-

(aminomethyl)-

Cat. No.: B1340707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(aminomethyl)-3(2H)-

pyridazinone, a valuable building block in medicinal chemistry. The synthesis is presented as a

three-step process, beginning with the formation of the pyridazinone core, followed by

chlorination and subsequent amination via a Gabriel synthesis.

Synthetic Pathway Overview
The synthesis of 6-(aminomethyl)-3(2H)-pyridazinone is achieved through a three-step

sequence. The first step involves the cyclization of levulinic acid with hydrazine hydrate to form

6-methyl-3(2H)-pyridazinone. The methyl group is then chlorinated to yield 6-

(chloromethyl)-3(2H)-pyridazinone. Finally, a Gabriel synthesis is employed, where the

chloromethyl intermediate is reacted with potassium phthalimide, followed by hydrazinolysis to

afford the target primary amine.
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6-(Aminomethyl)-3(2H)-pyridazinone
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Caption: Synthetic route to 6-(aminomethyl)-3(2H)-pyridazinone.

Experimental Protocols
Step 1: Synthesis of 6-Methyl-3(2H)-pyridazinone
This procedure outlines the formation of the pyridazinone ring from levulinic acid and

hydrazine.

Materials:

Levulinic acid

Hydrazine hydrate

Ethanol
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Hydrochloric acid (for pH adjustment)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in ethanol.

Slowly add hydrazine hydrate to the solution. An exothermic reaction may be observed.

Reflux the reaction mixture for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Acidify the mixture with hydrochloric acid to precipitate the product.

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyl-

3(2H)-pyridazinone.

Reactant Molar Ratio Solvent
Temperatur
e

Time
Typical
Yield

Levulinic Acid 1 Ethanol Reflux 4-6 h 70-85%

Hydrazine

Hydrate
1.1

Step 2: Synthesis of 6-(Chloromethyl)-3(2H)-
pyridazinone
This step involves the free-radical chlorination of the methyl group at the 6-position of the

pyridazinone ring.

Materials:

6-Methyl-3(2H)-pyridazinone

N-Chlorosuccinimide (NCS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

Carbon tetrachloride or other suitable solvent

Procedure:

Suspend 6-methyl-3(2H)-pyridazinone in a suitable solvent (e.g., carbon tetrachloride) in a

round-bottom flask equipped with a reflux condenser and a light source (for photo-initiation if

needed).

Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., benzoyl

peroxide or AIBN).

Reflux the mixture while irradiating with a UV lamp for 2-4 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to yield crude 6-(chloromethyl)-3(2H)-

pyridazinone, which can be purified by recrystallization or column chromatography.

Reactant Molar Ratio Solvent
Temperatur
e

Time
Typical
Yield

6-Methyl-

3(2H)-

pyridazinone

1
Carbon

Tetrachloride
Reflux 2-4 h 60-75%

N-

Chlorosuccini

mide

1.1

Radical

Initiator

(BPO/AIBN)

catalytic
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Step 3: Synthesis of 6-(Aminomethyl)-3(2H)-
pyridazinone (Gabriel Synthesis)
This final step converts the chloromethyl group into a primary amine using the Gabriel

synthesis.

a) Formation of the Phthalimide Adduct

Materials:

6-(Chloromethyl)-3(2H)-pyridazinone

Potassium phthalimide

Dimethylformamide (DMF)

Procedure:

Dissolve 6-(chloromethyl)-3(2H)-pyridazinone in dry DMF in a round-bottom flask.

Add potassium phthalimide to the solution.

Heat the reaction mixture at 80-100 °C for 2-4 hours.

Monitor the reaction by TLC.

Once the starting material is consumed, cool the reaction mixture and pour it into ice-water

to precipitate the product.

Filter the precipitate, wash with water, and dry to obtain 6-(phthalimidomethyl)-3(2H)-

pyridazinone.
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Reactant Molar Ratio Solvent
Temperatur
e

Time
Typical
Yield

6-

(Chloromethy

l)-3(2H)-

pyridazinone

1 DMF 80-100 °C 2-4 h 85-95%

Potassium

Phthalimide
1.1

b) Hydrazinolysis of the Phthalimide Adduct

Materials:

6-(Phthalimidomethyl)-3(2H)-pyridazinone

Hydrazine hydrate

Ethanol

Procedure:

Suspend 6-(phthalimidomethyl)-3(2H)-pyridazinone in ethanol in a round-bottom flask

equipped with a reflux condenser.

Add hydrazine hydrate to the suspension.

Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

Evaporate the solvent from the filtrate under reduced pressure.

The residue can be purified by recrystallization or column chromatography to yield the final

product, 6-(aminomethyl)-3(2H)-pyridazinone.
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Reactant Molar Ratio Solvent
Temperatur
e

Time
Typical
Yield

6-

(Phthalimido

methyl)-3(2H)

-pyridazinone

1 Ethanol Reflux 2-3 h 75-90%

Hydrazine

Hydrate
2-5

To cite this document: BenchChem. [Protocol for the Synthesis of 6-(aminomethyl)-3(2H)-
pyridazinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340707#protocol-for-the-synthesis-of-6-
aminomethyl-3-2h-pyridazinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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